
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of brominated naphthalenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a precursor naphthalene derivative. A common method might include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Methylation: Introduction of the methyl group using methyl iodide (CH3I) or a similar reagent.
Cyclization: Formation of the dihydronaphthalene ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-methyl-3,4-dihydronaphthalen-2-one.
Reduction: Formation of 7-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 8-azido-7-methyl-3,4-dihydronaphthalen-2(1H)-one.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The bromine atom could play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group, which might affect its reactivity and applications.
7-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, which could influence its chemical behavior and biological activity.
8-Chloro-7-methyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
特性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
8-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(13)6-10(8)11(7)12/h2-3H,4-6H2,1H3 |
InChIキー |
MKJVWSBZAWQPQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(=O)C2)C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


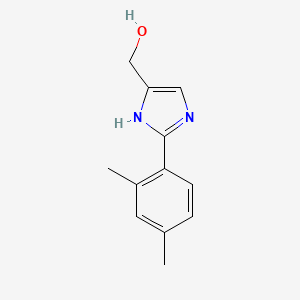

![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
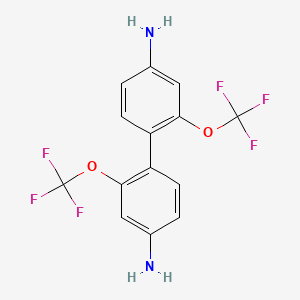
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
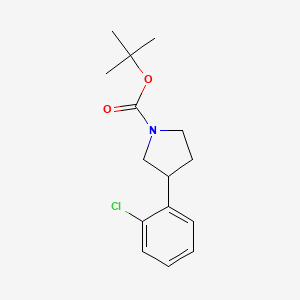
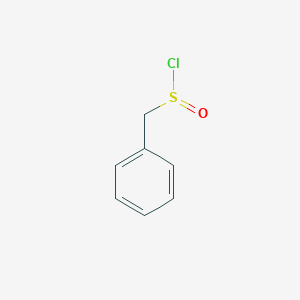

![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
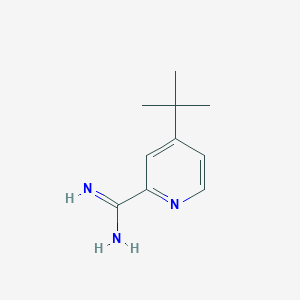
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
